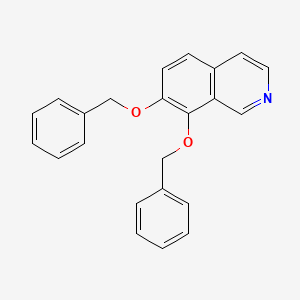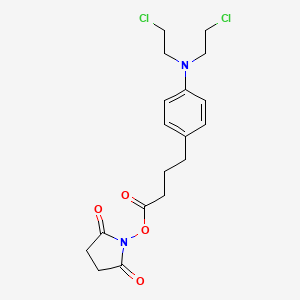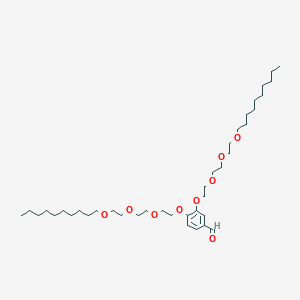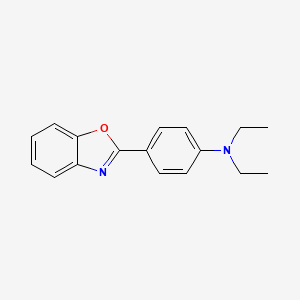![molecular formula C18H24N2O4 B12899885 N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine CAS No. 821780-06-7](/img/structure/B12899885.png)
N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade to construct the benzofuran ring, followed by further reactions to introduce the dimethylamino and oxoethyl groups . Reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Other benzofuran derivatives: Share the benzofuran core but differ in functional groups attached.
Uniqueness
(S)-2-((®-1-(Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl)amino)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties.
Properties
CAS No. |
821780-06-7 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S)-2-[[(1R)-1-(1-benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)9-14(18(22)23)19-16(17(21)20(3)4)13-5-6-15-12(10-13)7-8-24-15/h5-8,10-11,14,16,19H,9H2,1-4H3,(H,22,23)/t14-,16+/m0/s1 |
InChI Key |
CHGQSANDCPYGLU-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@H](C1=CC2=C(C=C1)OC=C2)C(=O)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C1=CC2=C(C=C1)OC=C2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)


![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)

![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)


![Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)

